1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine
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Overview
Description
1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of a piperidine ring attached to an octatrienyl chain with three conjugated double bonds and a terminal ketone group
Preparation Methods
The synthesis of 1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine typically involves the reaction of piperidine with an appropriate octatrienyl precursor under specific conditions . One common method involves the use of a base-catalyzed condensation reaction, where piperidine is reacted with an α,β,γ,δ-unsaturated ketone to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution.
Scientific Research Applications
1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins . The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents or functional groups.
Octatrienyl compounds: These compounds have similar octatrienyl chains but may lack the piperidine ring. The uniqueness of this compound lies in its specific combination of the piperidine ring and octatrienyl chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2E,4E,6E)-1-piperidin-1-ylocta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-7-10-13(15)14-11-8-6-9-12-14/h2-5,7,10H,6,8-9,11-12H2,1H3/b3-2+,5-4+,10-7+ |
InChI Key |
NDSPNFPTVOZRPO-QVRCICKPSA-N |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N1CCCCC1 |
Canonical SMILES |
CC=CC=CC=CC(=O)N1CCCCC1 |
Origin of Product |
United States |
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